2-(2-(1h-Pyrazol-1-yl)ethyl)-1-aminocyclopentane-1-carboxylic acid
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Overview
Description
2-(2-(1H-Pyrazol-1-yl)ethyl)-1-aminocyclopentane-1-carboxylic acid is a compound that features a pyrazole ring, a cyclopentane ring, and an amino acid moiety. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry . This compound’s unique structure makes it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(1H-Pyrazol-1-yl)ethyl)-1-aminocyclopentane-1-carboxylic acid typically involves the formation of the pyrazole ring followed by its attachment to the cyclopentane ring. One common method is the Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild conditions and functional group tolerance.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of environmentally friendly catalysts and procedures, such as heterogeneous catalytic systems and ligand-free systems, is becoming increasingly popular in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-(2-(1H-Pyrazol-1-yl)ethyl)-1-aminocyclopentane-1-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The pyrazole ring can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrazole ring .
Scientific Research Applications
2-(2-(1H-Pyrazol-1-yl)ethyl)-1-aminocyclopentane-1-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-(1H-Pyrazol-1-yl)ethyl)-1-aminocyclopentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The pyrazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-[2-(1H-Pyrazol-1-yl)ethyl]piperidine: A similar compound with a piperidine ring instead of a cyclopentane ring.
1-methyl-4-((4-nitro-1H-pyrazol-1-yl)methyl)piperidine: Another related compound with a nitro group on the pyrazole ring.
Uniqueness
2-(2-(1H-Pyrazol-1-yl)ethyl)-1-aminocyclopentane-1-carboxylic acid is unique due to its combination of a pyrazole ring and a cyclopentane ring with an amino acid moiety. This unique structure provides it with distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C11H17N3O2 |
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Molecular Weight |
223.27 g/mol |
IUPAC Name |
1-amino-2-(2-pyrazol-1-ylethyl)cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C11H17N3O2/c12-11(10(15)16)5-1-3-9(11)4-8-14-7-2-6-13-14/h2,6-7,9H,1,3-5,8,12H2,(H,15,16) |
InChI Key |
XDULUBSWMIFHNR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(C1)(C(=O)O)N)CCN2C=CC=N2 |
Origin of Product |
United States |
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